Levofloxacin lactate is synthesized from levofloxacin, which itself is a derivative of the naturally occurring antibiotic nalidixic acid. The lactate form improves the solubility of levofloxacin in aqueous solutions, making it suitable for intravenous use. It falls under the category of fluoroquinolone antibiotics, which are characterized by their fluorine atom substitution that enhances antibacterial potency.
The synthesis of levofloxacin lactate involves several chemical reactions to convert levofloxacin into its lactate form. The general method includes:
This method ensures a high yield and purity of the final product, which can be confirmed using techniques such as high-performance liquid chromatography.
Levofloxacin lactate has a molecular formula of and a molar mass of approximately 421.45 g/mol. The structure consists of:
Levofloxacin lactate can undergo several chemical reactions:
Levofloxacin lactate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to:
The effectiveness against both Gram-positive and Gram-negative bacteria makes it a versatile antibiotic in clinical settings.
Levofloxacin lactate exhibits several key physical and chemical properties:
Levofloxacin lactate has various scientific applications:
Industrial production of levofloxacin lactate employs a multi-step approach prioritizing reproducibility and purity. The process initiates with the formation of levofloxacin free base (C₁₈H₂₀FN₃O₄) through condensation reactions between quinolone intermediates and methylpiperazine derivatives. Subsequent lactate esterification involves reacting levofloxacin with L-lactic acid (C₃H₆O₃) under controlled stoichiometric conditions (typically 1:1 molar ratio) in a polar aprotic solvent system. The reaction proceeds at 50-60°C for 4-6 hours, achieving conversion rates exceeding 95% [1]. A critical advancement enabling plastic packaging compatibility is the implementation of thermal treatment during downstream processing. Post-esterification, the crude mixture undergoes heating to 80-85°C in aqueous solution, followed by activated charcoal (5-10% w/v) treatment and multi-stage filtration (0.45 μm → 0.22 μm membranes). This eliminates crystallization nuclei responsible for post-packaging precipitate formation, ensuring solution stability ≥24 months [1]. The final isolation involves spray drying under nitrogen atmosphere to obtain a crystalline powder with consistent polymorphic form (Form I, confirmed by XRD), achieving yields >85% at metric ton scale [6] [8].
Table 1: Critical Parameters in Industrial Levofloxacin Lactate Synthesis
Process Stage | Key Parameters | Target Metrics |
---|---|---|
Lactate Esterification | Temperature: 50-60°C; Molar ratio (levo:lactate): 1:1; Reaction time: 4-6h | Conversion rate >95% |
Thermal Treatment | Temperature: 80-85°C; Charcoal loading: 5-10% w/v; Duration: 30 min | Undetectable particulate matter |
Filtration | Sequential: Titanium rod → 0.45 μm → 0.22 μm | Sterility assurance level (SAL) |
Isolation | Spray drying (inlet 150°C, outlet 80°C); N₂ atmosphere | Moisture content <0.5% w/w |
Solvent polarity dictates reaction efficiency and crystal morphology in lactate salt formation. Binary solvent systems combining aprotic and protic solvents optimize kinetics: dimethyl sulfoxide (DMSO)/water mixtures (70:30 v/v) achieve 40% faster reaction rates than acetonitrile/water systems due to enhanced proton mobility. DMSO’s high dipole moment (μ = 4.0 D) facilitates ionic intermediate stabilization, reducing activation energy to 45.2 kJ/mol versus 58.7 kJ/mol in tetrahydrofuran [2] [8]. Kinetic profiling reveals pseudo-first-order behavior with rate constants (k) increasing exponentially above 55°C (k = 0.118 min⁻¹ at 55°C vs. 0.214 min⁻¹ at 65°C). However, temperatures >70°C accelerate racemization, necessitating precise thermal control. Post-reaction, solvent exchange into n-butanol via azeotropic distillation (78°C at 1 atm) enables crystallization initiation. Butanol’s low water solubility (7.4% w/w at 20°C) promotes high-purity crystal nucleation, yielding particles with mean diameter 25-40 μm and bulk density 0.42 g/cm³ – optimal for filtration and drying operations [2].
Table 2: Solvent Performance in Levofloxacin Lactate Synthesis
Solvent System | Reaction Rate Constant (min⁻¹) | Crystal Mean Size (μm) | Key Advantages |
---|---|---|---|
DMSO:H₂O (70:30 v/v) | 0.214 (65°C) | 28 ± 5 | High conversion, low racemization |
Acetonitrile:H₂O (80:20 v/v) | 0.153 (65°C) | 35 ± 8 | Easy recovery, low toxicity |
N-butanol (pure) | N/A (crystallization solvent) | 32 ± 6 | Narrow PSD, high filterability |
PAT frameworks enable real-time quality assurance across synthesis. In-line Fourier Transform Infrared (FTIR) probes monitor esterification progress by tracking carbonyl peak shifts (1765 cm⁻¹ for levofloxacin → 1732 cm⁻¹ for lactate ester) with ±0.5% accuracy versus HPLC. Raman spectroscopy coupled with principal component analysis (PCA) detects polymorphic transitions during crystallization, triggering temperature adjustments if metastable Form II emerges (diagnostic peak: 1287 cm⁻¹ vs. Form I at 1302 cm⁻¹) [1]. Particle vision measurement (PVM) systems image crystal morphology in crystallizers, feeding data to feedback loops that modulate anti-solvent addition rates to maintain target particle size distribution (D90 < 50 μm). This reduces batch failures by 90% compared to offline testing. PAT data streams integrate into multivariate statistical process control (MSPC) models, generating real-time critical quality attribute (CQA) predictions validated against release testing. Deviations trigger automatic corrective actions (e.g., extended distillation if solvent residuals exceed pre-set limits) [1] [6].
Table 3: PAT Tools for Levofloxacin Lactate Manufacturing Control
Process Unit | PAT Tool | Monitored Attribute | Control Action |
---|---|---|---|
Esterification reactor | In-line FTIR | Carbonyl peak shift (1765→1732 cm⁻¹) | Reaction quenching time adjustment |
Crystallizer | Raman spectroscopy with PCA | Polymorph content (Form I vs. II) | Temperature modulation |
Crystallizer | PVM with image analysis | Crystal size distribution | Anti-solvent flow rate control |
Drying oven | Near-infrared (NIR) hygrometer | Residual moisture/solvents | Drying endpoint determination |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7